N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a nicotinamide moiety attached via a methylene bridge at position 2.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQWCTWPVVBCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. These reactions are often used to modify the compound or to synthesize derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antibacterial and antifungal properties[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. It has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for the development of new antimicrobial agents.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic applications. It has been shown to exhibit anticancer properties by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the synthesis of advanced materials and the production of fine chemicals.
Mechanism of Action
The mechanism by which N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide exerts its effects involves the interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases or bind to receptors involved in cell signaling, resulting in the suppression of cancer cell growth or the inhibition of microbial infections.
Comparison with Similar Compounds
Core Scaffold Variations
The [1,2,4]triazolo[4,3-a]pyrazine core is shared among several compounds, but substituents and appended groups significantly influence activity:
Key Observations :
Key Observations :
Key Observations :
- The antimalarial activity of sulfonamide analogues highlights the scaffold’s versatility .
- PASS predictions for ω-amides suggest the target compound may share cytotoxicity or metabolic regulatory effects .
- Nicotinamide’s role in NAD+ metabolism could position the target compound for oncology or metabolic disease applications.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a compound belonging to the triazolo[4,3-a]pyrazine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a triazolo-pyrazine core with an ethoxy group and a nicotinamide moiety. The synthesis typically involves multi-step organic reactions that include the cyclization of appropriate precursors and subsequent alkylation processes. For example, the triazolo-pyrazine core can be synthesized through cyclization under acidic or basic conditions, followed by the introduction of the ethoxy group using ethyl halides in the presence of a base like potassium carbonate.
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer activity. Specifically, compounds within this class have been identified as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in cancer therapy. These interactions can lead to the inhibition of tumor growth and metastasis . A study demonstrated that certain analogs showed promising results in inhibiting cell proliferation in various human cancer cell lines, suggesting their potential as therapeutic agents .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Studies have shown moderate to good antibacterial activity against several strains of bacteria, indicating its potential use in treating bacterial infections . The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of specific bacterial enzymes.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity positions it as a candidate for developing treatments for inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study involving various cancer cell lines reported IC50 values indicating potent inhibition of cell growth. The compound was particularly effective against breast and lung cancer cells.
- Antibacterial Assessment : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus.
- Inflammatory Response : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
